Sitrin

Cat. No.:

B1228705

CAS No.:

8065-22-3

M. Wt:

443 g/mol

InChI Key:

BKBPZDOOPJRQCL-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

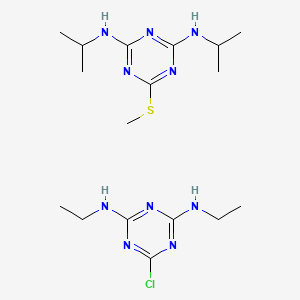

Sitrin, also known as this compound, is a useful research compound. Its molecular formula is C17H31ClN10S and its molecular weight is 443 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8065-22-3 |

|---|---|

Molecular Formula |

C17H31ClN10S |

Molecular Weight |

443 g/mol |

IUPAC Name |

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S.C7H12ClN5/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-3-9-6-11-5(8)12-7(13-6)10-4-2/h6-7H,1-5H3,(H2,11,12,13,14,15);3-4H2,1-2H3,(H2,9,10,11,12,13) |

InChI Key |

BKBPZDOOPJRQCL-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |

Synonyms |

Sitrin |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Citrin in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrin, encoded by the SLC25A13 gene, is a critical mitochondrial solute carrier protein primarily expressed in the liver, kidneys, and heart.[1][2] As a key component of the malate-aspartate shuttle, citrin facilitates the exchange of cytosolic glutamate (B1630785) and a proton for mitochondrial aspartate.[3][4] This transport is fundamental for several metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[5][6] Dysfunction of citrin leads to a spectrum of autosomal recessive disorders collectively known as citrin deficiency, which manifests in age-dependent clinical phenotypes such as neonatal intrahepatic cholestasis caused by citrin deficiency (NICCD), failure to thrive and dyslipidemia caused by citrin deficiency (FTTDCD), and adult-onset type II citrullinemia (CTLN2).[7][8] This technical guide provides an in-depth overview of the function of citrin in mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of associated metabolic pathways and experimental workflows.

Core Function and Mechanism

Citrin, also known as aspartate-glutamate carrier 2 (AGC2), is a member of the solute carrier family 25 (SLC25).[9] It is located in the inner mitochondrial membrane and functions as a calcium-activated antiporter.[3][10] The binding of calcium to the N-terminal EF-hand motifs of citrin is thought to induce a conformational change that facilitates the transport of its substrates.[3] Specifically, citrin mediates the electroneutral exchange of a molecule of cytosolic glutamate and a proton for a molecule of mitochondrial aspartate.[4]

This transport is a crucial step in the malate-aspartate shuttle , a primary mechanism for the translocation of cytosolic NADH reducing equivalents into the mitochondrial matrix in tissues like the liver, heart, and kidney.[11][12] By regenerating cytosolic NAD+, the shuttle is essential for maintaining a high rate of glycolysis.[13] Furthermore, the aspartate exported by citrin is a vital substrate for the urea cycle, protein synthesis, and nucleotide synthesis in the cytosol.[1][14]

Data Presentation: Quantitative Parameters of Citrin

The following tables summarize key quantitative data related to the function and expression of the citrin protein.

Table 1: Kinetic Parameters of Human Mitochondrial Aspartate-Glutamate Carriers

| Carrier | Substrate | K_m_ (mM) | V_max_ (mmol/min/g protein) |

| Citrin (AGC2) | Aspartate | ~0.05 | ~200 |

| Glutamate | ~0.2 | Not specified | |

| Aralar (AGC1) | Aspartate | ~0.05 | ~50 |

| Glutamate | ~0.2 | Not specified | |

| Data sourced from Palmieri F. (2019).[5] |

Table 2: Relative mRNA and Protein Expression of Citrin (SLC25A13) Across Human Tissues

| Tissue | Relative mRNA Expression | Relative Protein Expression |

| Liver | High | High |

| Kidney | Moderate | Moderate |

| Heart | Moderate | Moderate |

| Brain | Low | Low |

| Lung | Low | Low |

| Small Intestine | Low | Low |

| Stomach | Low | Low |

| Esophagus | Low | Low |

| Data synthesized from multiple sources, indicating the liver as the site of highest expression.[6][15] |

Experimental Protocols

Reconstitution of Recombinant Citrin into Liposomes for Transport Assays

This protocol outlines the general steps for incorporating purified citrin protein into artificial lipid vesicles to study its transport activity in vitro.

-

Protein Expression and Purification:

-

Express the human SLC25A13 gene in a suitable expression system (e.g., E. coli).

-

Purify the recombinant citrin protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Liposome (B1194612) Preparation:

-

Prepare a lipid mixture mimicking the composition of the inner mitochondrial membrane (e.g., a mix of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin) in a chloroform (B151607) solution.[1]

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with a buffer containing the desired internal substrate (e.g., aspartate) to form multilamellar vesicles.

-

Generate unilamellar liposomes by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Reconstitution:

-

Solubilize the purified citrin protein with a mild non-ionic detergent (e.g., Triton X-100 or octylglucoside).

-

Mix the solubilized protein with the pre-formed liposomes at a specific protein-to-lipid ratio.

-

Remove the detergent slowly by dialysis, hydrophobic adsorption (e.g., with Bio-Beads), or size-exclusion chromatography to allow the protein to insert into the liposome bilayer.[4]

-

-

Proteoliposome Purification:

-

Separate the proteoliposomes (liposomes containing reconstituted citrin) from unincorporated protein and empty liposomes by density gradient centrifugation.[4]

-

Measurement of Aspartate/Glutamate Exchange Activity

This protocol describes a method to measure the transport activity of reconstituted citrin.

-

Preparation of Proteoliposomes:

-

Prepare proteoliposomes containing a high concentration of internal substrate (e.g., 10 mM L-aspartate) as described in Protocol 3.1.

-

-

Transport Assay Initiation:

-

Equilibrate the proteoliposomes in an external buffer at the desired temperature.

-

Initiate the transport reaction by adding a radiolabeled external substrate (e.g., ¹⁴C-L-glutamate) to the external buffer.

-

-

Transport Termination:

-

At specific time points, stop the transport by adding a potent inhibitor (e.g., bathophenanthroline) or by rapidly passing the proteoliposome suspension through a cation exchange column to remove the external radiolabeled substrate.[5]

-

-

Quantification:

-

Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.

-

Calculate the rate of transport based on the amount of radiolabeled substrate taken up over time.

-

Argininosuccinate (B1211890) Synthetase (ASS) Activity Assay in Cell Lysates

This assay is relevant as citrin deficiency leads to a secondary decrease in ASS activity in the liver.[14]

-

Cell Lysate Preparation:

-

Harvest cells (e.g., cultured hepatocytes or patient-derived fibroblasts) and wash with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the substrates for ASS: L-citrulline, L-aspartate, and ATP.[9] The reaction is typically coupled to the conversion of the product, argininosuccinate, to arginine and fumarate (B1241708) by argininosuccinate lyase, and the subsequent conversion of arginine to urea and ornithine by arginase.[16]

-

-

Enzymatic Reaction:

-

Add a known amount of cell lysate to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

-

Quantification of Urea Production:

-

Stop the reaction and measure the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).[16]

-

Calculate the specific activity of ASS as the amount of urea produced per unit of time per milligram of protein.

-

Measurement of Cytosolic and Mitochondrial NADH/NAD+ Ratios

Citrin function is crucial for maintaining the cytosolic NAD+ pool. This protocol provides a general approach to assess the NADH/NAD+ ratio.

-

Sample Preparation:

-

For total cellular levels, extract NAD+ and NADH from whole-cell lysates.

-

For compartmental analysis, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions.

-

To specifically measure NAD+ or NADH, use acidic or basic extraction methods, respectively, as NADH is degraded in acid and NAD+ is degraded in base.[7]

-

-

Enzymatic Cycling Assay:

-

Use a commercial NAD/NADH assay kit or prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a fluorometric or colorimetric probe that reacts with the product of the enzymatic reaction.[17]

-

The enzyme will cycle between NAD+ and NADH, amplifying the signal.

-

-

Detection:

-

Measure the fluorescence or absorbance using a plate reader.

-

Quantify the amount of NAD+ and NADH by comparing the signal to a standard curve.

-

Calculate the NADH/NAD+ ratio.

-

Mandatory Visualizations

Signaling Pathways

Caption: The Malate-Aspartate Shuttle.

Caption: The Urea Cycle and Citrin's Role.

Experimental Workflow

Caption: Workflow for Citrin Transport Assay.

Conclusion

The citrin protein is a linchpin in mitochondrial and cellular metabolism, with its function extending beyond a simple transporter role to influence major metabolic hubs. A thorough understanding of its mechanism, kinetics, and tissue-specific expression is paramount for researchers in metabolic diseases and for professionals in drug development targeting mitochondrial dysfunction. The methodologies and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the intricate roles of citrin in health and disease, and to explore potential therapeutic interventions for citrin deficiency. The provided diagrams offer a clear visual framework for the complex pathways in which citrin participates and the experimental procedures used to study its function.

References

- 1. A Model Membrane Platform for Reconstituting Mitochondrial Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular diagnosis of citrin deficiency in an infant with intrahepatic cholestasis: identification of a 21.7kb gross deletion that completely silences the transcriptional and translational expression of the affected SLC25A13 allele - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 4. The Cell-Free Integration of a Polytopic Mitochondrial Membrane Protein into Liposomes Occurs Cotranslationally and in a Lipid-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Carriers for Aspartate, Glutamate and Other Amino Acids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC25A13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. researchgate.net [researchgate.net]

- 8. iscaconsortium.org [iscaconsortium.org]

- 9. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genetically encoded biosensors for evaluating NAD+/NADH ratio in cytosolic and mitochondrial compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Glutamate Carrier Involvement in Mitochondrial Dysfunctioning in the Brain White Matter [frontiersin.org]

- 14. Slc25a13-knockout mice harbor metabolic deficits but fail to display hallmarks of adult-onset type II citrullinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NAGS, CPS1, and SLC25A13 (Citrin) at the Crossroads of Arginine and Pyrimidines Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cellbiolabs.com [cellbiolabs.com]

The Impact of Citrin Deficiency on the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrin deficiency, an autosomal recessive disorder caused by mutations in the SLC25A13 gene, leads to a multifaceted metabolic disruption with significant consequences for the urea (B33335) cycle. This technical guide provides an in-depth examination of the molecular underpinnings of citrin deficiency and its direct and indirect impacts on ureagenesis. Citrin, the mitochondrial aspartate-glutamate carrier, is integral to the malate-aspartate shuttle, a critical pathway for transferring NADH-reducing equivalents into the mitochondria and supplying cytosolic aspartate. Its absence cripples this shuttle, leading to a cascade of metabolic derangements including hyperammonemia and citrullinemia, the hallmarks of this urea cycle disorder. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the affected pathways to serve as a comprehensive resource for the scientific community.

Molecular Pathophysiology of Citrin Deficiency

Citrin, encoded by the SLC25A13 gene, is a crucial component of the inner mitochondrial membrane, primarily expressed in the liver, kidneys, and heart. It facilitates the exchange of cytosolic glutamate (B1630785) and a proton for mitochondrial aspartate.[1] This transport is a pivotal step in two major metabolic processes: the malate-aspartate shuttle and the urea cycle.

A deficiency in functional citrin protein disrupts these processes, leading to:

-

Impaired Malate-Aspartate Shuttle: The inability to transport aspartate out of the mitochondria hinders the regeneration of cytosolic NAD+, leading to an increased cytosolic NADH/NAD+ ratio.[2] This redox imbalance inhibits glycolysis and hepatic gluconeogenesis.[2]

-

Depletion of Cytosolic Aspartate: The urea cycle is critically dependent on a steady supply of cytosolic aspartate for the argininosuccinate (B1211890) synthetase (ASS) reaction, which condenses citrulline and aspartate to form argininosuccinate.[3][4] Citrin deficiency directly limits the availability of this key substrate.[5][6]

The consequence of these disruptions is a significant impairment of the urea cycle's capacity to detoxify ammonia, resulting in hyperammonemia, and an accumulation of upstream metabolites, most notably citrulline.[5]

Quantitative Metabolic Derangements

The metabolic consequences of citrin deficiency are reflected in the altered concentrations of various metabolites in the blood and urine of affected individuals. The following tables summarize key quantitative findings from studies on patients with different clinical phenotypes of citrin deficiency, including Neonatal Intrahepatic Cholestasis caused by Citrin Deficiency (NICCD) and adult-onset Type II Citrullinemia (CTLN2).

Table 1: Plasma Amino Acid Concentrations in Citrin Deficiency

| Amino Acid | NICCD Patients (μmol/L) | CTLN2 Patients (μmol/L) | Healthy Controls (μmol/L) | Reference |

| Citrulline | 97.42 | 521 ± 290 | 15.09 - 15.65 | [7][8] |

| Arginine | Elevated | Significantly Positive Correlation with Blood Ammonia | Normal | [6] |

| Threonine | Elevated | Elevated | Normal | [6][9] |

| Methionine | 71.40 | Elevated | 28.24 - 29.35 | [6][8] |

| Tyrosine | 116.81 | Elevated | 55.8 - 57.02 | [6][8] |

| Glutamine | Nearly Normal | Nearly Normal | Normal | |

| Alanine | 136.3 | - | 175.7 - 205.7 | [8] |

| Aspartic Acid | 31.55 | - | 43.1 - 47.5 | [8] |

Table 2: Blood Ammonia and Other Biochemical Markers

| Marker | CTLN2 Patients | Healthy Controls | Reference |

| Blood Ammonia (μg/dL) | 64 (baseline, can fluctuate significantly) | 15-70 | |

| Serum Urea | Two-fold higher in children during the apparently healthy period | Normal | [6] |

| Threonine/Serine Ratio | Elevated | Normal | [6] |

Table 3: Urinary Organic Acid Profile in NICCD

| Organic Acid | NICCD Patients | Healthy Controls | Reference |

| 4-hydroxyphenyllactic acid (4-HPLA) | Elevated | Normal | [10] |

| 4-hydroxyphenylpyruvic acid (4-HPPA) | Elevated | Normal | [10] |

| α-ketoglutarate | Elevated | Normal | [10] |

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interplay of metabolic pathways affected by citrin deficiency, the following diagrams, generated using the DOT language, illustrate the core signaling disruptions and a typical experimental workflow for studying this disorder.

Caption: Disruption of the Urea Cycle due to Citrin Deficiency.

Caption: A typical workflow for citrin deficiency research.

Detailed Experimental Protocols

For researchers aiming to investigate citrin deficiency, the following are detailed methodologies for key experiments.

Measurement of Urea Cycle Flux using Stable Isotopes

This protocol provides a non-invasive method to assess in vivo hepatic ureagenesis.[11]

-

Objective: To quantify the rate of urea synthesis.

-

Principle: A stable isotope-labeled precursor (e.g., ¹⁵NH₄Cl or [1-¹³C]acetate) is administered orally or via infusion. The rate of incorporation of the isotope into urea is measured over time.[12]

-

Procedure:

-

Baseline Sampling: Collect baseline blood and urine samples before isotope administration.

-

Isotope Administration: Administer a single oral bolus of the stable isotope tracer.[12]

-

Time-course Sampling: Collect blood and urine samples at specific time points post-administration (e.g., 30, 60, 90, 120 minutes).

-

Sample Preparation: Deproteinize plasma samples.

-

Analysis: Measure isotopic enrichment in urea using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

-

Calculation: Calculate the rate of ureagenesis based on the rate of appearance of labeled urea in the plasma.

-

Argininosuccinate Synthetase (ASS) Activity Assay

This assay measures the activity of the enzyme directly impacted by the lack of cytosolic aspartate.

-

Objective: To determine the enzymatic activity of ASS in tissue homogenates or cell lysates.

-

Principle: The assay measures the formation of argininosuccinate from citrulline and aspartate. A common method is a radiochemical assay using [U-¹⁴C]aspartate.[2]

-

Procedure:

-

Sample Preparation: Prepare a crude tissue homogenate or cell lysate from a liver biopsy or cultured cells.

-

Reaction Mixture: Prepare a reaction mixture containing L-[U-¹⁴C]aspartate, L-citrulline, ATP, and an ATP-generating system.

-

Incubation: Incubate the sample with the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by acidification.

-

Separation: Separate the radiolabeled product (fumarate, after cleavage of argininosuccinate) from the unreacted [¹⁴C]aspartate using ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product using scintillation counting.

-

Calculation: Calculate the specific activity of ASS (nmol of product formed per hour per mg of protein).

-

Measurement of Cytosolic NADH/NAD+ Ratio

This protocol assesses the cellular redox state, which is significantly altered in citrin deficiency.

-

Objective: To measure the ratio of free cytosolic NADH to NAD+ in hepatocytes.

-

Principle: A genetically encoded fluorescent biosensor, such as Peredox, is expressed in cells. The fluorescence of the sensor is sensitive to the NADH/NAD+ ratio.[5][13]

-

Procedure:

-

Cell Preparation: Isolate primary hepatocytes or use a suitable cell line (e.g., HepG2).

-

Transfection/Transduction: Introduce the Peredox biosensor into the cells via transfection or viral transduction.

-

Live Cell Imaging: Perform live-cell fluorescence microscopy.

-

Data Acquisition: Capture fluorescence images at different wavelengths.

-

Ratio Calculation: Calculate the ratio of fluorescence intensities, which corresponds to the cytosolic NADH/NAD+ ratio.

-

Isolation of Mitochondria from Hepatocytes

This is a fundamental procedure for studying mitochondrial function.

-

Objective: To obtain a purified fraction of mitochondria from liver tissue.

-

Principle: Differential centrifugation is used to separate mitochondria from other cellular components based on their size and density.[3]

-

Procedure:

-

Homogenization: Homogenize fresh liver tissue in an ice-cold isolation buffer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-15,000 x g) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications.

-

Conclusion and Future Directions

Citrin deficiency represents a complex metabolic disorder with a primary defect in mitochondrial transport that culminates in a significant impairment of the urea cycle. The resulting hyperammonemia and its neurological sequelae underscore the critical need for a thorough understanding of its pathophysiology to develop effective therapeutic strategies. This technical guide provides a foundational resource for researchers, summarizing the key metabolic derangements, outlining essential experimental protocols, and visualizing the affected pathways.

Future research should focus on the development of more robust animal models that fully recapitulate the human phenotype of citrin deficiency.[14] Furthermore, a deeper investigation into the secondary metabolic consequences, such as altered fatty acid and glucose metabolism, will be crucial for designing comprehensive treatment approaches. The continued application of advanced techniques, such as stable isotope flux analysis and live-cell imaging, will undoubtedly provide further insights into the dynamic nature of this disorder and pave the way for novel therapeutic interventions aimed at restoring metabolic homeostasis in patients with citrin deficiency.

References

- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Live cell imaging of cytosolic NADH/NAD+ ratio in hepatocytes and liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum Amino Acid Profiling in Citrin-Deficient Children Exhibiting Normal Liver Function During the Apparently Healthy Period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adult-onset type II citrullinemia: Current insights and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Characteristics of the plasma amino acid spectrum of neonatal intrahepatic cholestasis caused by citrin deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citrin Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolic signatures and a diagnostic model for citrin deficiency based on urinary organic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Live cell imaging of cytosolic NADH/NAD+ ratio in hepatocytes and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Citrin/mitochondrial glycerol-3-phosphate dehydrogenase double knock-out mice recapitulate features of human citrin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Three-Dimensional Architecture of Human Citrin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the three-dimensional structure of human citrin (SLC25A13), a mitochondrial solute carrier protein critical for cellular metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutics.

Executive Summary

Human citrin is a key component of the malate-aspartate shuttle, facilitating the exchange of aspartate and glutamate (B1630785) across the inner mitochondrial membrane.[1] Dysfunction of citrin leads to citrin deficiency, an inherited metabolic disorder with manifestations ranging from neonatal cholestasis to adult-onset type II citrullinemia.[2][3] A complete atomic-resolution structure of the full-length human citrin is not yet available; however, a combination of experimental data from its constituent domains and computational modeling has provided significant insights into its complex architecture and function.

This guide summarizes the available structural data, details the experimental methodologies used for structure determination, and presents a proposed model for the full-length protein. Furthermore, it visualizes the key metabolic pathways involving citrin and the experimental workflows for its structural analysis.

Structural Overview of Human Citrin

Human citrin is a homodimeric protein, with each monomer comprising three distinct domains: an N-terminal regulatory domain, a central carrier domain, and a C-terminal domain.[4][5]

-

N-terminal Domain: This domain contains eight EF-hand motifs, which are characteristic calcium-binding structures.[2][4] EF-hands 4-8 are involved in the dimerization of the protein, forming a stable structural unit.[6]

-

Carrier Domain: This transmembrane domain is responsible for the transport of substrates, namely aspartate and glutamate. It is homologous to other members of the mitochondrial carrier family (SLC25).[4][5]

-

C-terminal Domain: The function of this domain is not fully elucidated, but it is thought to play a role in regulating substrate access to the carrier domain.[1]

The transport mechanism is believed to operate via a ping-pong kinetic model, where the carrier domain alternates between two conformational states to move substrates across the mitochondrial membrane.[5]

Experimental Determination of the N- and C-terminal Domain Structure

The three-dimensional structure of a fusion protein comprising the N- and C-terminal domains of human citrin in the calcium-bound state has been determined by X-ray crystallography.[6]

Quantitative Crystallographic Data

The crystallographic data for the N- and C-terminal domain fusion protein (PDB ID: 4P5W) provides a high-resolution view of this critical regulatory region.

| Parameter | Value | Reference |

| PDB ID | 4P5W | [6] |

| Method | X-ray Diffraction | [6] |

| Resolution (Å) | 2.40 | [6] |

| R-Value Work | 0.193 | [6] |

| R-Value Free | 0.227 | [6] |

| R-Value Observed | 0.195 | [6] |

| Total Structure Weight (kDa) | 92.04 | [6] |

| Modeled Residue Count | 618 | [6] |

Experimental Protocols

A detailed protocol for the expression and purification of the recombinant human citrin N- and C-terminal domain fusion protein is outlined below. This process is crucial for obtaining high-quality protein suitable for crystallization.

-

Gene Synthesis and Cloning: The DNA sequence encoding the N-terminal (residues 2-319) and C-terminal (residues 613-675) domains of human citrin, connected by a short linker, was synthesized and cloned into an appropriate expression vector, such as pET11a, often with an N-terminal affinity tag (e.g., octa-histidine tag) and a protease cleavage site (e.g., TEV).[7]

-

Expression Host: The expression vector was transformed into a suitable bacterial host, such as Lactococcus lactis NZ9000.[7]

-

Protein Expression: The bacterial culture was grown to an optimal density, and protein expression was induced.

-

Cell Lysis and Solubilization: The cells were harvested, resuspended in a lysis buffer, and disrupted to release the cellular contents. The membrane fraction containing the recombinant protein was then solubilized using detergents.

-

Affinity Chromatography: The solubilized protein was purified using affinity chromatography, leveraging the interaction between the affinity tag and the column resin.

-

Protease Cleavage: The affinity tag was removed by enzymatic cleavage with a specific protease (e.g., TEV protease).

-

Size-Exclusion Chromatography: The protein was further purified by size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates. The column was equilibrated with a buffer containing 20 mM HEPES, pH 7.4, 150 mM NaCl, and 5 mM CaCl₂.[7]

-

Purity and Homogeneity Assessment: The purity and homogeneity of the final protein sample were assessed by SDS-PAGE.

The purified N- and C-terminal domain fusion protein was crystallized using the hanging-drop vapor-diffusion method.

-

Crystallization Setup: A drop containing a mixture of the purified protein solution and a reservoir solution was equilibrated against a larger volume of the reservoir solution.

-

Crystallization Conditions: The specific conditions that yielded diffraction-quality crystals are crucial for successful structure determination. While the exact crystallization conditions for PDB ID 4P5W are not detailed in the primary publication, typical crystallization screens involve varying parameters such as precipitant type and concentration, pH, and temperature.[8]

-

Crystal Harvesting and Cryo-protection: Crystals were harvested and cryo-protected before data collection to prevent damage from X-ray radiation.

-

X-ray Diffraction Data Collection: Diffraction data were collected from the cryo-cooled crystals using a synchrotron X-ray source.

-

Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The phase problem was solved using molecular replacement, and the initial model was refined against the experimental data to generate the final three-dimensional structure.

Homology Model of the Full-Length Human Citrin

Due to the challenges in crystallizing the full-length protein, a structural model has been proposed based on the experimentally determined structure of the N- and C-terminal domains and homology modeling of the carrier domain.[4]

Modeling of the Carrier Domain

The structure of the carrier domain was modeled based on its homology to the bovine mitochondrial ADP/ATP carrier.

| Parameter | Description | Reference |

| Template PDB ID | 2c3eA | [9] |

| Template Protein | Bovine mitochondrial ADP/ATP carrier | [9] |

| Modeling Approach | Homology Modeling | [4][5] |

The model of the carrier domain, combined with the crystal structure of the N- and C-terminal domains, provides a comprehensive, albeit hypothetical, view of the full-length human citrin protein.[4]

Signaling Pathways and Experimental Workflows

Metabolic Pathways Involving Citrin

Citrin plays a central role in several key metabolic pathways, including the malate-aspartate shuttle and the urea (B33335) cycle.

Experimental Workflow for Structure Determination

The process of determining the three-dimensional structure of the citrin N- and C-terminal domains involved several key steps, from gene to structure.

References

- 1. Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Mutational Background in Citrin Deficiency Through a Nationwide Study in Japan and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC25A13 solute carrier family 25 member 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Current Understanding of Pathogenic Mechanisms and Disease Models of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Data mining of the PDB [douglas.co.uk]

- 9. researchgate.net [researchgate.net]

Technical Guide: Subcellular and Tissue Localization of the Citrin Protein (SLC25A13)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the subcellular and tissue-specific localization of the citrin protein, the mitochondrial carrier encoded by the SLC25A13 gene. A deficiency in citrin leads to the autosomal recessive disorder, Citrin Deficiency. Understanding the precise location of this protein is fundamental to elucidating disease pathophysiology and developing targeted therapeutic strategies. This guide details its localization, presents quantitative expression data, and provides standardized protocols for its experimental determination.

Introduction to Citrin (SLC25A13)

Citrin, also known as the mitochondrial aspartate/glutamate (B1630785) carrier 2 (AGC2), is a key protein in cellular metabolism.[1] As a member of the solute carrier family 25 (SLC25), it is encoded by the SLC25A13 gene.[2] The primary function of citrin is to catalyze the calcium-dependent exchange of aspartate from the mitochondrial matrix for glutamate and a proton from the cytosol.[3][4] This transport is a critical step in several major metabolic pathways, including the urea (B33335) cycle, the malate-aspartate shuttle (MAS), gluconeogenesis, and nucleotide synthesis.[5][6][7] Consequently, the absence or dysfunction of citrin disrupts hepatic energy metabolism and ammonia (B1221849) detoxification, leading to the clinical manifestations of Citrin Deficiency.[5][7]

Subcellular Localization

The definitive subcellular location of functional citrin is the inner mitochondrial membrane .[1][5][7] The protein consists of three primary domains: an N-terminal domain containing EF-hand Ca2+ binding motifs, a central carrier domain with six transmembrane helices, and a C-terminal domain.[3][8][9]

The N-terminal domain plays a critical role not only in calcium binding but also in the proper targeting and import of the protein into the mitochondria.[8][10] Studies have shown that many pathogenic missense mutations located in the N-terminal domain interfere with mitochondrial localization, leading to the protein being mislocalized in the cytoplasm.[1][11] In contrast, mutations within the carrier domain tend to impair transport activity without affecting its mitochondrial import.[8][10] This distinction is crucial for understanding the molecular basis of different disease-causing mutations.

Functional Context: The Malate-Aspartate Shuttle

The localization of citrin to the inner mitochondrial membrane is directly linked to its role in the malate-aspartate shuttle, a vital pathway for transferring NADH reducing equivalents from the cytosol into the mitochondrial matrix.

References

- 1. Current Understanding of Pathogenic Mechanisms and Disease Models of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Citrin - Wikipedia [en.wikipedia.org]

- 4. Citrin and aralar1 are Ca2+-stimulated aspartate/glutamate transporters in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogenesis and Management of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic landscape of citrin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogenic variants of the mitochondrial aspartate/glutamate carrier causing citrin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport. [repository.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport - Citrin Foundation [citrinfoundation.org]

- 11. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport - PMC [pmc.ncbi.nlm.nih.gov]

Molecular pathophysiology of citrin deficiency.

An In-depth Technical Guide to the Molecular Pathophysiology of Citrin Deficiency

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrin deficiency is an autosomal recessive metabolic disorder caused by mutations in the SLC25A13 gene, which encodes citrin, the liver-specific mitochondrial aspartate-glutamate carrier (AGC2).[1][2][3] This deficiency disrupts crucial metabolic pathways, leading to a complex and age-dependent clinical presentation. The pathophysiology is rooted in the impairment of the malate-aspartate shuttle, which cripples the liver's ability to manage the cytosolic NADH/NAD+ balance, leading to a severe energy deficit.[3][4][5] This guide provides a comprehensive overview of the molecular mechanisms underlying citrin deficiency, its clinical manifestations, diagnostic protocols, and the rationale behind current and emerging therapeutic strategies.

Molecular Basis of Citrin Deficiency

The SLC25A13 Gene and Citrin Protein

The SLC25A13 gene is located on chromosome 7q21.3 and contains 18 exons.[2][6] It encodes citrin, a 675-amino acid protein that is a key component of the inner mitochondrial membrane, primarily expressed in the liver, kidneys, and heart.[2][7] Citrin facilitates the electroneutral exchange of cytosolic glutamate (B1630785) for mitochondrial aspartate, a critical step in several metabolic processes.[7] The protein features Ca2+-binding EF-hand domains, suggesting its activity is regulated by calcium ions.[2][7] An isoform of citrin, known as aralar (encoded by SLC25A12), is predominantly expressed in the brain and skeletal muscle, which explains the liver-centric phenotype of citrin deficiency.[2][7]

Spectrum of SLC25A13 Mutations

Citrin deficiency is inherited in an autosomal recessive manner.[8][9] While observed globally, it has a significantly higher prevalence in East Asian populations, with carrier frequencies as high as 1 in 45 in China.[3][8][10][11] Over 80 pathogenic mutations have been identified in the SLC25A13 gene, including missense, nonsense, splice-site, and deletion mutations.[12] Specific mutations are more prevalent in certain populations, which is critical for developing targeted genetic screening panels.

Table 1: Common Pathogenic SLC25A13 Mutations

| Mutation | Type | Common Populations |

| 851del4 (c.851_854del) | Deletion | East Asian (Chinese, Japanese, Korean) |

| IVS6+5G>A (c.615+5G>A) | Splice-site | East Asian (Chinese, Taiwanese) |

| 1638ins23 (c.1638_1660dup) | Duplication | East Asian (Vietnamese, Chinese) |

| IVS16ins3kb | Insertion | East Asian (Japanese, Korean) |

| IVS11+1G>A | Splice-site | East Asian |

| S225X | Nonsense | European |

Core Pathophysiological Mechanisms

The absence of functional citrin instigates a cascade of metabolic dysregulation primarily stemming from two interconnected defects: the failure of the malate-aspartate shuttle and the disruption of the urea (B33335) cycle.

Impairment of the Malate-Aspartate Shuttle (MAS)

The primary role of the MAS in the liver is to translocate NADH reducing equivalents, generated during glycolysis, from the cytosol into the mitochondrial matrix for oxidative phosphorylation. Citrin's function is indispensable for this shuttle.[2][5] Its deficiency halts the shuttle, leading to an accumulation of NADH in the cytosol and a subsequent increase in the cytosolic NADH/NAD+ ratio.[5][13] This redox imbalance has profound consequences:

-

Inhibition of Glycolysis: The high NADH/NAD+ ratio inhibits key NAD+-dependent enzymes of glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase, effectively blocking the liver's ability to generate ATP from carbohydrates.[3][4][14]

-

Suppression of Gluconeogenesis: The same redox shift impairs gluconeogenesis, contributing to hypoglycemia, particularly during fasting states.[3][4]

References

- 1. Citrin Deficiency [nucdf.org]

- 2. Pathogenesis and Management of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citrin deficiency - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Neonatal Intrahepatic Cholestasis Caused by Citrin Deficiency with SLC25A13 Mutation Presenting Hepatic Steatosis and Prolonged Jaundice. A Rare Case Report [mdpi.com]

- 7. My path to citrin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citrin Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. metabolicsupportuk.org [metabolicsupportuk.org]

- 11. The mutation spectrum of SLC25A13 gene in citrin deficiency: identification of novel mutations in Vietnamese pediatric cohort with neonatal intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLC25A13 Gene Analysis in Citrin Deficiency: Sixteen Novel Mutations in East Asian Patients, and the Mutation Distribution in a Large Pediatric Cohort in China | PLOS One [journals.plos.org]

- 13. AGC2 (Citrin) Deficiency—From Recognition of the Disease till Construction of Therapeutic Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathogenesis and Management of Citrin Deficiency [jstage.jst.go.jp]

Unraveling Citrin Deficiency: A Technical Guide to its Clinical Phenotypes

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrin deficiency, an autosomal recessive disorder caused by mutations in the SLC25A13 gene, presents a complex and evolving clinical spectrum.[1][2][3] This guide provides an in-depth technical overview of the three recognized clinical phenotypes: Neonatal Intrahepatic Cholestasis caused by Citrin Deficiency (NICCD), Failure to Thrive and Dyslipidemia caused by Citrin Deficiency (FTTDCD), and Citrullinemia Type II (CTLN2).[4][5] It is designed to be a comprehensive resource, detailing the pathophysiology, quantitative clinical data, and the experimental protocols utilized in the diagnosis and study of this multifaceted condition. The information presented herein is intended to support research efforts and the development of novel therapeutic strategies for citrin deficiency.

Introduction: The Role of Citrin and the Pathophysiology of Deficiency

Citrin, the protein product of the SLC25A13 gene, is a mitochondrial solute carrier protein, specifically an aspartate-glutamate carrier.[2][6] It is a crucial component of the malate-aspartate shuttle, a key pathway for transferring NADH-reducing equivalents from the cytosol to the mitochondria, which is essential for maintaining the cellular redox state and for aerobic glycolysis.[1][6] Citrin deficiency disrupts this shuttle, leading to a cascade of metabolic derangements.[1] The resultant increase in the cytosolic NADH/NAD+ ratio impairs glycolysis and gluconeogenesis.[6][7] Furthermore, the deficiency impacts the urea (B33335) cycle by limiting the supply of aspartate to the cytosol, which can lead to hyperammonemia.[8] The metabolic consequences also extend to galactose and fatty acid metabolism.[1]

Clinical Phenotypes of Citrin Deficiency

Citrin deficiency manifests in an age-dependent manner, with three distinct clinical phenotypes.[1][5]

Neonatal Intrahepatic Cholestasis caused by Citrin Deficiency (NICCD)

NICCD is the earliest presentation of citrin deficiency, typically occurring in newborns and infants under one year of age.[1][9] It is characterized by transient intrahepatic cholestasis, hepatomegaly, and a range of metabolic abnormalities.[1][9] While generally not severe and often resolving by the age of one, it can in rare instances lead to liver failure.[9]

Failure to Thrive and Dyslipidemia caused by Citrin Deficiency (FTTDCD)

Following the resolution of NICCD, many individuals enter a period that may be clinically silent or present with the FTTDCD phenotype, typically in older children.[1] This stage is characterized by poor weight gain, growth deficiency, and dyslipidemia.[1] A distinctive feature is a strong preference for protein and lipid-rich foods and an aversion to carbohydrates.[1]

Citrullinemia Type II (CTLN2)

CTLN2 is the most severe phenotype, with a sudden onset typically between the ages of 20 and 50.[1][5] It is characterized by recurrent hyperammonemia with neuropsychiatric symptoms, including aggression, delusions, and altered consciousness, which can progress to coma and be fatal.[1][5] Triggers for these episodes can include alcohol consumption, high-carbohydrate meals, and certain medications.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with each clinical phenotype of citrin deficiency.

Table 1: Clinical and Biochemical Characteristics of Citrin Deficiency Phenotypes

| Feature | NICCD | FTTDCD | CTLN2 |

| Typical Age of Onset | Newborns and infants (<1 year)[1][9] | Older children (>1 year)[1] | Adults (20-50 years)[1][5] |

| Plasma Ammonia (B1221849) | Sometimes elevated (secondary to liver dysfunction)[1] | Generally normal | Recurrently and significantly elevated[1][5] |

| Plasma Citrulline | Elevated[1] | May be slightly elevated[10][11] | Markedly elevated (can be >1000 µmol/L)[7] |

| Plasma Arginine | Elevated[1] | Normal to slightly elevated | Elevated[1] |

| Plasma Threonine/Serine Ratio | Elevated[1] | May be elevated | Elevated[1] |

| Serum Lipids | N/A | Elevated triglycerides, total cholesterol, LDL; HDL can be elevated[1][12] | Hypertriglyceridemia[13] |

| Liver Function Tests | Cholestasis, variable liver dysfunction[1] | May have mild elevations | Fatty liver, potential for fibrosis and hepatocellular carcinoma[1] |

| Growth | Low birth weight, growth restriction[1] | Poor weight gain, growth deficiency[1] | Often low BMI[7] |

| Food Preference | N/A | Strong preference for protein/lipids, aversion to carbohydrates[1] | Strong preference for protein/lipids, aversion to carbohydrates[1] |

Table 2: Common Laboratory Findings in Citrin Deficiency

| Analyte | NICCD | FTTDCD | CTLN2 |

| Galactose (blood) | Elevated in ~40% of cases[1] | Not a defining feature | Not a defining feature |

| Methionine (blood) | Elevated in ~40% of cases[1] | Not a defining feature | Not a defining feature |

| Phenylalanine (blood) | Elevated in ~40% of cases[1] | Not a defining feature | Not a defining feature |

| Lactate-to-Pyruvate Ratio | Increased | Increased | Not a primary diagnostic marker |

| Urinary Oxidative Stress Markers | Increased | Increased | Not a primary diagnostic marker |

| Tricarboxylic Acid Cycle Metabolites | Deviated | Deviated | Not a primary diagnostic marker |

Experimental Protocols

Accurate diagnosis and monitoring of citrin deficiency rely on a combination of biochemical and molecular genetic testing.

Molecular Genetic Testing of the SLC25A13 Gene

The definitive diagnosis of citrin deficiency is established by identifying biallelic pathogenic variants in the SLC25A13 gene.[1]

-

Methodology: Sanger Sequencing

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit.[14]

-

PCR Amplification: All 18 exons and their flanking intronic regions of the SLC25A13 gene are amplified using polymerase chain reaction (PCR).[14] While specific primer sequences can vary between laboratories, they are designed to anneal to the intronic regions flanking each exon.

-

PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.[15]

-

Sequencing Reaction: The purified PCR products are subjected to a cycle sequencing reaction using a fluorescently labeled dideoxy terminator method.[15]

-

Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.[15]

-

Data Analysis: The resulting electropherograms are analyzed to identify any sequence variations compared to the reference SLC25A13 gene sequence.[14]

-

-

Methodology: Deletion/Duplication Analysis If only one or no pathogenic variant is identified by sequencing, gene-targeted deletion/duplication analysis is performed using methods such as multiplex ligation-dependent probe amplification (MLPA) or chromosomal microarray to detect large deletions or duplications.[1]

Newborn Screening (NBS)

NBS for citrin deficiency is primarily based on the quantification of citrulline in dried blood spots using tandem mass spectrometry (MS/MS).[1][16]

-

Methodology: Tandem Mass Spectrometry

-

Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter paper card.[16]

-

Sample Preparation: A small disc is punched from the dried blood spot and the amino acids are extracted, typically with a methanol-based solution containing stable isotope-labeled internal standards.[17][18]

-

Derivatization: The extracted amino acids are often derivatized to improve their ionization efficiency and chromatographic separation.[17]

-

MS/MS Analysis: The prepared sample is injected into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify citrulline and other amino acids based on their mass-to-charge ratios.[17]

-

Data Analysis: The concentration of citrulline is calculated by comparing its signal to that of the internal standard. An elevated citrulline level is a primary marker for citrin deficiency.[16] The ratio of citrulline to total amino acids can also be used to improve diagnostic sensitivity.[1]

-

Biochemical Analyses

-

Plasma Amino Acid Analysis: Performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify citrulline, arginine, and the threonine-to-serine ratio.[1][19]

-

Plasma Ammonia: Typically measured using an enzymatic assay where the reduction of NADH or NADPH is monitored spectrophotometrically.[5][20]

-

Liver Function Tests: A panel of tests including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) are measured on standard clinical chemistry analyzers to assess liver function.[21][22]

-

Serum Lipid Profile: Total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays on clinical chemistry analyzers.[9]

-

Urinary Organic Acid Analysis: Performed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify abnormal patterns of organic acids.[10][23] The general procedure involves extraction of organic acids from urine, derivatization to make them volatile, followed by separation and identification by GC-MS.[10][23]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to citrin deficiency.

Caption: Pathophysiology of Citrin Deficiency.

Caption: Workflow for Genetic Diagnosis of Citrin Deficiency.

Caption: Newborn Screening Workflow for Citrin Deficiency.

Conclusion

Citrin deficiency is a complex inherited metabolic disorder with a wide range of clinical presentations that evolve over a patient's lifetime. Understanding the distinct features of NICCD, FTTDCD, and CTLN2 is paramount for timely diagnosis and appropriate management. This technical guide provides a consolidated resource of the current knowledge, encompassing the underlying pathophysiology, comparative quantitative data, and an overview of the key experimental protocols. Continued research into the precise molecular mechanisms and the development of targeted therapies are essential to improve the long-term outcomes for individuals with citrin deficiency. The information and visualizations presented here are intended to serve as a valuable tool for the researchers, scientists, and drug development professionals working towards this goal.

References

- 1. Citrullinemia, Type II | Newborn Screening [newbornscreening.hrsa.gov]

- 2. researchgate.net [researchgate.net]

- 3. medichem-me.com [medichem-me.com]

- 4. metbio.net [metbio.net]

- 5. academic.oup.com [academic.oup.com]

- 6. labmed.org.uk [labmed.org.uk]

- 7. mdpi.com [mdpi.com]

- 8. babysfirsttest.org [babysfirsttest.org]

- 9. hse.ie [hse.ie]

- 10. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Understanding of Pathogenic Mechanisms and Disease Models of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Clinical, Molecular and Functional Investigation on an Infant with Neonatal Intrahepatic Cholestasis Caused by Citrin Deficiency (NICCD) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oklahoma.gov [oklahoma.gov]

- 17. Tandem mass spectrometric analysis for amino, organic, and fatty acid disorders in newborn dried blood spots: a two-year summary from the New England Newborn Screening Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amino Acid Disorders by Tandem Mass Spectrometry (MSMS) | School of Medicine [med.unr.edu]

- 19. Urea cycle - Wikipedia [en.wikipedia.org]

- 20. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Laboratory Tests of the Liver and Gallbladder - Hepatic and Biliary Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Substrate Transport Mechanism of Citrin (SLC25A13)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mitochondrial carrier protein citrin, also known as SLC25A13. It details its structure, function, substrate transport mechanism, and the experimental protocols used for its characterization. This document is intended to be a valuable resource for professionals engaged in metabolic research and the development of therapeutics for citrin deficiency-related disorders.

Introduction to Citrin (SLC25A13)

Citrin is a member of the solute carrier family 25 (SLC25) and functions as a mitochondrial aspartate/glutamate (B1630785) carrier (AGC).[1][2] Predominantly expressed in non-excitable tissues like the liver, kidneys, and heart, it plays an indispensable role in cellular metabolism.[3][4][5][6] Citrin is a key component of the malate-aspartate shuttle (MAS), which is crucial for transferring NADH-reducing equivalents from the cytosol into the mitochondrial matrix for ATP production.[4][6] Furthermore, it supplies aspartate to the cytosol, a critical step for the urea (B33335) cycle, nucleotide synthesis, and gluconeogenesis.[3][4][6]

Structurally, citrin is a homodimer, with each monomer comprising three distinct domains: an N-terminal domain containing EF-hand motifs for calcium binding, a central carrier domain with six transmembrane helices responsible for substrate transport, and a C-terminal domain with an amphipathic helix.[1][3][7][8] Dysfunction or absence of citrin, caused by mutations in the SLC25A13 gene, leads to the autosomal recessive disorder known as citrin deficiency.[1][2] This condition manifests in different age-related phenotypes, including neonatal intrahepatic cholestasis (NICCD) and adult-onset type II citrullinemia (CTLN2).[2][6]

Substrate Transport Mechanism

Citrin facilitates the electroneutral exchange of cytosolic glutamate and a proton for mitochondrial aspartate.[3][5] This antiport activity is a vital link between mitochondrial and cytosolic amino acid metabolism. The transport cycle is believed to follow a ping-pong mechanism, where the carrier alternates between two primary conformational states: a "matrix-open" (m-state) and a "cytoplasmic-open" (c-state).[9]

The proposed transport cycle is as follows:

-

Glutamate and Proton Binding: In the c-state, a molecule of glutamate and a proton bind to the carrier from the intermembrane space.[9]

-

Conformational Change: This binding induces a conformational change, transitioning the carrier to the m-state.

-

Substrate Release: Glutamate and the proton are released into the mitochondrial matrix.

-

Aspartate Binding: A molecule of aspartate from the matrix then binds to the carrier.

-

Reversion to c-state: Aspartate binding triggers the carrier to revert to the c-state, releasing aspartate into the intermembrane space.

Historically, this transport activity was thought to be regulated by mitochondrial calcium levels. However, recent functional studies using reconstituted proteoliposomes have challenged this view, suggesting that the transport activity of citrin may not be directly regulated by calcium.[1] Instead, mutations in the N-terminal calcium-binding domain have been shown to cause defects in the protein's import into the mitochondria.[1][7]

Quantitative Data on Citrin Transport

For context, a study on Slc25a13-knockout mice demonstrated that liver mitochondrial assays revealed markedly decreased aspartate transport activity, confirming citrin's essential role.[10]

| Substrate | Apparent Km (mM) | Vmax (nmol/min/mg protein) | Conditions | Reference |

| L-Aspartate | Data not found in search | Data not found in search | Reconstituted proteoliposomes, specific pH and temperature | - |

| L-Glutamate | Data not found in search | Data not found in search | Reconstituted proteoliposomes, specific pH and temperature | - |

Note: The absence of specific kinetic data in the initial search highlights the need to consult primary research literature for such detailed quantitative information.

Key Experimental Protocols

The study of citrin's transport mechanism relies on a set of established biochemical and cell biology techniques. The overarching workflow is often referred to as EPRA (Expression, Purification, Reconstitution, and Assay).[3]

Heterologous Expression and Purification

-

Expression: The human SLC25A13 gene is cloned into an expression vector, often for overexpression in Escherichia coli.[5]

-

Isolation of Inclusion Bodies: The overexpressed protein typically forms insoluble inclusion bodies in the host bacteria.

-

Solubilization and Purification: The inclusion bodies are isolated, washed, and the citrin protein is solubilized using detergents (e.g., sarkosyl, Triton X-100). This is followed by purification steps like affinity chromatography.

Reconstitution into Proteoliposomes

This is a critical step to study the transporter's activity in a controlled, membrane-like environment.[11]

-

Liposome Preparation: Unilamellar liposomes are prepared from a defined lipid composition (e.g., phosphatidylcholine and cardiolipin) using methods like extrusion or sonication.[11]

-

Detergent-Mediated Reconstitution: The purified, detergent-solubilized citrin is mixed with the pre-formed liposomes and more detergent to create mixed micelles.[11][12]

-

Detergent Removal: The detergent is slowly removed by methods such as dialysis, gel filtration, or adsorption with Bio-Beads.[11] This process allows the citrin protein to spontaneously insert into the lipid bilayer, forming proteoliposomes.[11]

Transport (Uptake/Efflux) Assay

-

Loading: The proteoliposomes are loaded with a high concentration of one of the substrates (e.g., aspartate).

-

Initiation of Transport: The transport reaction is initiated by adding a radiolabeled substrate (e.g., [14C]glutamate) to the external medium.

-

Time Course and Termination: Aliquots are taken at various time points, and the transport is stopped rapidly, often by passing the proteoliposomes through an ion-exchange column to separate external from internal radioactivity.

-

Quantification: The radioactivity incorporated into the proteoliposomes is measured using liquid scintillation counting to determine the rate of transport.

Visualizations

Citrin's Role in Cellular Metabolism

Caption: Citrin facilitates glutamate/H+ import and aspartate export across the inner mitochondrial membrane.

Experimental Workflow for Citrin Functional Analysis

Caption: Workflow for characterizing citrin's transport activity from expression to kinetic analysis.

Conclusion

Citrin is a structurally complex and functionally vital mitochondrial carrier. Its role as an aspartate-glutamate exchanger is central to major metabolic pathways, including the malate-aspartate shuttle and the urea cycle. Understanding its transport mechanism is crucial for elucidating the pathophysiology of citrin deficiency and for developing targeted therapeutic strategies. The experimental approach of expression, purification, and reconstitution into proteoliposomes remains the gold standard for characterizing its transport kinetics and the functional consequences of disease-causing mutations.[3][7]

References

- 1. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of Pathogenic Mechanisms and Disease Models of Citrin Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. My path to citrin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC25A13 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. My path to citrin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathogenic variants of the mitochondrial aspartate/glutamate carrier causing citrin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct roles for the domains of the mitochondrial aspartate/glutamate carrier citrin in organellar localization and substrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citrin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Slc25a13-knockout mice harbor metabolic deficits but fail to display hallmarks of adult-onset type II citrullinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

The Role of Calcium Binding in Citrin Protein Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Citrin, encoded by the SLC25A13 gene, is a mitochondrial solute carrier protein crucial for cellular metabolism. As a key component of the malate-aspartate shuttle (MAS), it facilitates the exchange of cytosolic glutamate (B1630785) and a proton for mitochondrial aspartate. This process is vital for the transfer of NADH reducing equivalents into the mitochondria, thereby linking cytosolic glycolysis to mitochondrial oxidative phosphorylation. Furthermore, citrin plays a pivotal role in the urea (B33335) cycle and gluconeogenesis by supplying cytosolic aspartate. Structurally, citrin possesses an N-terminal domain with EF-hand motifs, suggesting a regulatory role for calcium ions. However, the direct regulatory effect of calcium on citrin's transport activity is a subject of ongoing scientific debate. While some studies indicate that calcium stimulates the MAS in a citrin-dependent manner, recent evidence from in vitro experiments with reconstituted citrin suggests that its transport activity may not be directly modulated by calcium binding. This technical guide provides a comprehensive overview of the current understanding of the role of calcium in citrin function, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways to aid researchers in this field.

Introduction to Citrin and its Metabolic Significance

Citrin is a member of the solute carrier family 25 (SLC25), located in the inner mitochondrial membrane. It is predominantly expressed in the liver, kidney, and heart.[1] Functionally, citrin is an aspartate-glutamate carrier (AGC) that catalyzes the electrogenic exchange of mitochondrial aspartate for cytosolic glutamate and a proton.[2] This transport is a critical step in the malate-aspartate shuttle (MAS), a major pathway for the translocation of reducing equivalents (NADH) from the cytosol into the mitochondrial matrix for ATP production.[3]

Beyond its role in cellular respiration, the aspartate transported by citrin is a key substrate for cytosolic processes, including:

-

The Urea Cycle: Aspartate condenses with citrulline to form argininosuccinate, a crucial step in the detoxification of ammonia (B1221849) to urea.[4]

-

Gluconeogenesis: Cytosolic aspartate can be converted to oxaloacetate, a precursor for glucose synthesis.

-

Nucleotide Synthesis: The nitrogen atom from aspartate is incorporated into purine (B94841) and pyrimidine (B1678525) rings.

Given its central role in metabolism, dysfunction of citrin leads to a rare autosomal recessive disorder known as citrin deficiency (also called Citrullinemia Type II), which manifests with a wide range of clinical symptoms, including neonatal cholestasis, failure to thrive, dyslipidemia, and hyperammonemia.[5]

The Structural Basis of Calcium Binding to Citrin

Citrin is a homodimer, with each monomer consisting of three domains: an N-terminal regulatory domain, a carrier domain embedded in the inner mitochondrial membrane, and a C-terminal domain.[6] The N-terminal domain contains eight EF-hand motifs, which are characteristic calcium-binding structures.[2] However, structural and functional studies have indicated that only the second EF-hand (EF-hand 2) constitutes a canonical, high-affinity binding site for a single Ca2+ ion.[1] The other EF-hands are thought to be involved in protein stability and dimerization.[6]

The binding of calcium to the EF-hand 2 motif was initially hypothesized to induce a conformational change in citrin, thereby allosterically activating its transport function. This was supported by early studies showing calcium-dependent activation of the malate-aspartate shuttle in isolated mitochondria.[6]

Quantitative Data on Calcium's Role in Citrin Function

The quantitative assessment of calcium's impact on citrin function has yielded conflicting results, leading to a nuanced understanding of its regulatory role.

Calcium Sensitivity of the Malate-Aspartate Shuttle

The activity of the malate-aspartate shuttle (MAS) is sensitive to cytosolic calcium concentrations. However, this sensitivity appears to be isoform-dependent when comparing citrin (AGC2) and its close homolog, aralar (AGC1).

| Parameter | Citrin (Liver Mitochondria) | Aralar (Brain/Skeletal Muscle Mitochondria) | Reference |

| S0.5 for Ca2+ activation | 100-150 nM | 280-350 nM | [7] |

Table 1: Apparent affinity for calcium activation of the malate-aspartate shuttle in mitochondria rich in either citrin or aralar.

Kinetics of Citrin-Mediated Aspartate/Glutamate Exchange

Studies on reconstituted citrin in proteoliposomes have allowed for the determination of its kinetic parameters. While early studies suggested calcium stimulation, more recent work with highly purified protein has questioned this direct regulatory role.

| Substrate Exchange | Condition | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Aspartate/Glutamate | Energized (with ionophores) | 0.04 (for external aspartate) | 780 | [2] |

| Aspartate/Glutamate | De-energized (without ionophores) | 0.05 (for external aspartate) | 560 | [2] |

| Glutamate/Aspartate | De-energized (without ionophores) | 0.19 (for external glutamate) | 340 | [2] |

Table 2: Kinetic parameters of reconstituted bovine heart citrin. Note: These values were obtained in the presence of calcium, but subsequent studies have shown similar activity in its absence.[8]

Recent studies using a mutant of human citrin with an inactivated calcium-binding site (D66A/T68A/D70A/E77A) showed transport activity comparable to the wild-type protein, both in the presence and absence of calcium, challenging the long-held belief of direct calcium activation.[8]

Signaling Pathways Involving Citrin and Calcium

Calcium signaling and citrin function are intricately linked within the broader context of cellular metabolism.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a complex pathway involving enzymes and transporters in both the cytosol and the mitochondrial matrix. Citrin's role is central to this shuttle's operation.

Connection to the Urea Cycle and TCA Cycle

Citrin provides the cytosolic aspartate necessary for the urea cycle. This links the metabolism of amino acids to nitrogen waste disposal. The fumarate (B1241708) produced in the urea cycle can enter the tricarboxylic acid (TCA) cycle, creating a metabolic link known as the "Krebs bicycle".

Mitochondrial Calcium Signaling and Metabolism

Elevated mitochondrial matrix calcium stimulates several dehydrogenases in the TCA cycle, increasing the production of NADH and FADH2. This boosts the activity of the electron transport chain and ATP synthesis. While citrin itself may not be directly activated by matrix calcium (as its calcium-binding domain faces the intermembrane space), the overall metabolic upregulation by calcium can indirectly increase the demand for the malate-aspartate shuttle.[9][10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the role of calcium in citrin function.

Expression and Purification of Recombinant Citrin

Objective: To obtain pure, functional citrin for in vitro assays.

Protocol Outline:

-

Cloning: The human SLC25A13 cDNA is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, at a controlled temperature (e.g., 18-25°C) to promote proper folding and minimize inclusion body formation.[11]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Solubilization: The membrane fraction containing citrin is isolated by centrifugation and solubilized using a mild detergent (e.g., dodecyl maltoside).

-

Affinity Chromatography: The solubilized protein is purified using a resin that binds the affinity tag (e.g., Ni-NTA for His-tagged proteins).

-

Size-Exclusion Chromatography: Further purification and buffer exchange are performed to obtain a homogenous and stable protein preparation.

Reconstitution of Citrin into Proteoliposomes and Transport Assay

Objective: To measure the transport activity of purified citrin in a lipid bilayer environment.

Protocol Outline:

-

Liposome (B1194612) Preparation: Liposomes of a defined lipid composition (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) are prepared by extrusion or sonication.

-

Reconstitution: Purified, detergent-solubilized citrin is mixed with the pre-formed liposomes. The detergent is then slowly removed by dialysis or with adsorbent beads, leading to the incorporation of citrin into the liposome membrane.[12][13]

-

Transport Assay:

-

Proteoliposomes are loaded with a high concentration of one substrate (e.g., aspartate).

-

External substrate is removed by gel filtration.

-

The transport reaction is initiated by adding a radiolabeled substrate (e.g., [14C]-glutamate) to the external buffer.

-

The reaction is stopped at various time points by adding an inhibitor (e.g., mersalyl) and rapid filtration to separate the proteoliposomes from the external medium.

-

The amount of radiolabeled substrate transported into the proteoliposomes is quantified by scintillation counting.

-

-

Effect of Calcium: To test the effect of calcium, the transport assay is performed in buffers containing either a calcium chelator (e.g., EGTA) or defined concentrations of free Ca2+.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of calcium binding to citrin.

Protocol Outline:

-

Sample Preparation: Purified citrin and a solution of CaCl2 are prepared in the same, well-defined buffer. The protein solution is placed in the sample cell of the calorimeter, and the calcium solution is loaded into the titration syringe.

-

Titration: Small aliquots of the calcium solution are injected into the protein solution at a constant temperature.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting titration curve (heat change per injection versus molar ratio of ligand to protein) is fitted to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[14]

Circular Dichroism (CD) Spectroscopy

Objective: To assess changes in the secondary structure of citrin upon calcium binding.

Protocol Outline:

-

Sample Preparation: A solution of purified citrin is prepared in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).

-

CD Spectra Acquisition: Far-UV CD spectra (typically 190-260 nm) are recorded for the apo-protein (in the presence of a chelator like EGTA) and after the addition of saturating concentrations of CaCl2.

-

Data Analysis: The change in the CD signal, particularly at wavelengths characteristic of α-helical (e.g., 208 and 222 nm) and β-sheet structures, indicates a conformational change. The spectra can be deconvoluted using various algorithms to estimate the percentage of different secondary structure elements.[15]

Conclusion and Future Directions

The role of calcium in regulating citrin function is more complex than initially thought. While the malate-aspartate shuttle, in which citrin is a key player, is undoubtedly sensitive to cytosolic calcium levels, recent in vitro evidence casts doubt on the direct activation of citrin's transport machinery by calcium binding. It is possible that the observed calcium-dependence of the MAS in cellular contexts arises from indirect effects, such as the calcium-mediated upregulation of the TCA cycle, which would increase the demand for the shuttle's activity.